Functional Selectivity: 6alpha-Naloxol is a Pure Neutral Antagonist, Unlike Inverse Agonists Naloxone and Naltrexone
6alpha-Naloxol is functionally distinct from naloxone and naltrexone, which act as inverse agonists in morphine-pretreated systems. In GTPγS binding assays using membranes from MOR-expressing cells, naloxone and naltrexone suppressed basal MOR signaling only after morphine pretreatment, demonstrating inverse agonism. In stark contrast, 6alpha-naloxol (and 6alpha-naltrexol) behaved as neutral antagonists, not affecting basal signaling regardless of morphine pretreatment [1]. This functional difference was validated in vivo, where 6beta-naltrexol (a related neutral antagonist) caused significantly reduced withdrawal jumping compared to naloxone and naltrexone in morphine-dependent mice, at doses equally effective in blocking morphine antinociception [1].
| Evidence Dimension | Functional selectivity: neutral antagonist vs. inverse agonist |
|---|---|
| Target Compound Data | Neutral antagonist (no suppression of basal MOR signaling) with or without morphine pretreatment |
| Comparator Or Baseline | Naloxone and Naltrexone: Inverse agonists (suppress basal MOR signaling) only after morphine pretreatment |
| Quantified Difference | Qualitative difference: Inverse agonist activity present vs. absent |
| Conditions | In vitro GTPγS binding assays; in vivo mouse model of morphine-induced dependence |
Why This Matters
This functional selectivity is critical for experiments aiming to isolate the effects of opioid receptor blockade from the confounding effects of suppressing constitutive receptor activity, a key variable in dependence research.
- [1] Wang D, Raehal KM, Bilsky EJ, Sadée W. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence. J Neurochem. 2001 Jun 15;77(6):1590-600. View Source
